molecular formula C16H19NO5 B13720747 all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester

all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester

Cat. No.: B13720747
M. Wt: 305.32 g/mol
InChI Key: OONVFKOJAQYZJO-RQJABVFESA-N
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Description

All-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester: is a complex organic compound with the molecular formula C16H19NO5 and a molecular weight of 305.33 g/mol This compound is characterized by its unique bicyclic structure, which includes an oxabicyclohexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxabicyclohexane Ring: This is achieved through a cyclization reaction, often involving a [3+2] cycloaddition.

    Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amino group using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.

    Esterification: The carboxylic acid group is esterified using ethanol and a suitable catalyst, such as sulfuric acid or a more modern esterification reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

All-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The oxabicyclohexane ring system provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    All-cis-2-Amino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid: Lacks the benzyloxycarbonyl and ethyl ester groups.

    All-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid: Lacks the ethyl ester group.

    All-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-methyl ester: Contains a methyl ester instead of an ethyl ester.

Uniqueness

The presence of both the benzyloxycarbonyl group and the ethyl ester group in all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester makes it unique. These functional groups provide specific reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

ethyl (1R,2R,3R,5S)-2-(phenylmethoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C16H19NO5/c1-2-20-15(18)11-8-12-14(22-12)13(11)17-16(19)21-9-10-6-4-3-5-7-10/h3-7,11-14H,2,8-9H2,1H3,(H,17,19)/t11-,12+,13-,14+/m1/s1

InChI Key

OONVFKOJAQYZJO-RQJABVFESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]2[C@@H]([C@@H]1NC(=O)OCC3=CC=CC=C3)O2

Canonical SMILES

CCOC(=O)C1CC2C(C1NC(=O)OCC3=CC=CC=C3)O2

Origin of Product

United States

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